(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
Research has identified compounds similar to (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one, demonstrating notable antiproliferative activity. For instance, neolignans isolated from the traditional Chinese medicine Daphniphyllum macropodum Miq, which shares structural similarities, showed significant inhibitory effects on human non-small cell lung cancer cell lines, suggesting potential applications in cancer therapy (Ma et al., 2017).
Antibacterial and Enzyme Inhibitory Properties
Compounds structurally related to this compound have been synthesized and evaluated for their antibacterial potential and inhibitory activity against specific enzymes. For example, derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine have shown potent antibacterial properties and moderate enzyme inhibition capabilities (Abbasi et al., 2017).
Anti-inflammatory Activity
The anti-inflammatory properties of compounds with the 2,3-dihydro-1,4-benzodioxin structure have been documented. Such compounds have shown promising results when compared with other anti-inflammatory agents, suggesting their potential in the development of new anti-inflammatory drugs (Vazquez et al., 1997).
Biofilm Inhibition and Cytotoxicity
Recent studies have focused on synthesizing novel derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine, examining their role in bacterial biofilm inhibition and assessing their cytotoxicity. These compounds have shown effectiveness in inhibiting biofilms of specific bacterial strains, indicating potential applications in addressing bacterial infections and related diseases (Abbasi et al., 2020).
Antidiabetic Potential
Research involving derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine has explored their potential as anti-diabetic agents. These compounds demonstrated varying degrees of inhibitory activities against the α-glucosidase enzyme, a key target in diabetes management (Abbasi et al., 2023).
Synthesis and Antimicrobial Activities
Several studies have synthesized novel derivatives of 2,3-dihydro-1,,4-benzodioxin compounds and evaluated their antimicrobial activities. These compounds have been found to exhibit potent antimicrobial properties, comparable to standard drugs in some cases, suggesting their potential use in treating bacterial infections (Chate et al., 2011).
Therapeutic Synthons Development
The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, structurally related to the compound , have been identified as valuable chiral synthons for the enantiospecific synthesis of various therapeutic agents. Their efficient preparation and high enantiomeric purity highlight their significance in pharmaceutical applications (Mishra et al., 2016).
Anticonvulsant Activity
Compounds based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have been synthesized and their anticonvulsant activities studied. These compounds, which share a structural component with the compound , demonstrated potential as anticonvulsant agents, suggesting an area for further exploration in neurological disorder treatment (Arustamyan et al., 2019).
Properties
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c18-14-3-1-2-13(11-14)15(19)6-4-12-5-7-16-17(10-12)21-9-8-20-16/h1-7,10-11,18H,8-9H2/b6-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQFWCRQYCGDOC-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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